REACTION_CXSMILES
|
[Se](=O)=[O:2].[CH:4]1[C:9]([C:10]([CH2:12]Br)=[O:11])=[CH:8][CH:7]=[C:6]([Cl:14])[CH:5]=1.CC[O:17][CH2:18]C>CO>[Cl:14][C:6]1[CH:7]=[CH:8][C:9]([C:10](=[O:11])[C:12]([O:17][CH3:18])=[O:2])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
leaving an orange oil
|
Type
|
WASH
|
Details
|
washed three times with 200 mL of H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 200 mL of brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude oil was crystallized from Et2O and hexanes at -20° C
|
Type
|
FILTRATION
|
Details
|
The white needles were filtered while cold and
|
Type
|
WASH
|
Details
|
washed with small portions of cold hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |